molecular formula C7H13Br B130210 7-Bromo-1-heptene CAS No. 4117-09-3

7-Bromo-1-heptene

Cat. No.: B130210
CAS No.: 4117-09-3
M. Wt: 177.08 g/mol
InChI Key: GNYDYUQVALBGGZ-UHFFFAOYSA-N
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Description

7-Bromo-1-heptene is a linear halogenated alkene . It is used in synthetic chemistry as an alkylating agent . It is also used as a reagent in the synthesis of ®- (+)-Lasiodiplodin, a macrolide that exhibits potent antileukemic activity against human tumors .


Synthesis Analysis

This compound may be used to synthesize boc-L-2-amino-8-nonenoic acid (boc = tert-butyloxycarbonyl), 9-hept-6-enyloxy-5-hydroxymethyl-2-isopropyl-1-methyl-1,4,5,6-tetrahydro-2H-benzo[e][1,4] diazocin-3-one, and 8-hydroxy-15,15,15-trifluoro-1-pentadece . In the agrochemical industry, this compound is used in the production of insecticides, herbicides, and fungicides. It is a key intermediate in the synthesis of various insecticides, such as cypermethrin, which is used to control pests in crops such as cotton, vegetables, and fruits .


Molecular Structure Analysis

The molecular formula of this compound is C7H13Br . The molecular weight is 177.08 . The IUPAC Standard InChI is InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h2H,1,3-7H2 .


Chemical Reactions Analysis

This compound may be used to synthesize boc-L-2-amino-8-nonenoic acid (boc = tert-butyloxycarbonyl), 9-hept-6-enyloxy-5-hydroxymethyl-2-isopropyl-1-methyl-1,4,5,6-tetrahydro-2H-benzo[e][1,4] diazocin-3-one .


Physical and Chemical Properties Analysis

This compound has a refractive index of n20/D 1.466 (lit.) . It has a boiling point of 27 °C/1 mmHg (lit.) . The density of this compound is 1.162 g/mL at 25 °C (lit.) .

Scientific Research Applications

Quantum Chemical Study in Bromination Reactions

7-Bromo-1-heptene has been studied in the context of bromination reactions. A study by Miroshnichenko (1998) using the MNDO method focused on the potential energy surface of bromine and 1-heptene reactions, highlighting the role of water and hydrogen bromide associates in these reactions (Miroshnichenko, 1998).

Role in Gold-Catalyzed Cycloisomerization

Brooner, Robertson, and Widenhoefer (2014) explored the gold-catalyzed cycloisomerization involving heptene derivatives, providing insights into the kinetics and mechanism of isomerization and the role of Brønsted acid in these processes (Brooner, Robertson, & Widenhoefer, 2014).

Surface Chemistry and Material Science Applications

Makowski, Zemlyanov, and Ivanisevic (2011) demonstrated the application of this compound in surface chemistry through olefin metathesis reactions on GaN surfaces. This study underscores its utility in modifying surfaces with specific chemical groups, as evidenced by X-ray photoelectron spectroscopy and other analytical methods (Makowski, Zemlyanov, & Ivanisevic, 2011).

Organic Synthesis and Chemical Transformations

Tong et al. (2012) discussed the use of 7-bromo-2-heptenoate in organic synthesis, particularly in creating highly substituted cyclohexane derivatives through S(N)2-conjugate addition reactions. This research highlights its role in facilitating complex organic transformations (Tong et al., 2012).

Hydroformylation Catalysts in Chemical Industry

The hydroformylation of heptene derivatives, including this compound, has been studied by Arhancet, Davis, and Hanson (1991) in the context of supported aqueous-phase catalysts. Their research provides valuable insights for industrial applications in producing aldehydes from olefins (Arhancet, Davis, & Hanson, 1991).

Safety and Hazards

7-Bromo-1-heptene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Biochemical Analysis

Biochemical Properties

7-Bromo-1-heptene plays a significant role in biochemical reactions due to its reactivity as an alkylating agent. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-carbon bonds. For instance, it is used in the synthesis of boc-L-2-amino-8-nonenoic acid and other complex organic molecules . The nature of these interactions typically involves the formation of covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and the overall metabolic flux . Additionally, its interaction with cellular proteins can affect gene expression by modifying transcription factors and other regulatory proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis . Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic activity. Changes in gene expression can also occur due to the interaction of this compound with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects can occur at high doses, including cellular toxicity and disruption of normal cellular processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites . For example, its interaction with enzymes involved in fatty acid metabolism can influence the synthesis and degradation of fatty acids, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, this compound may be transported into cells via membrane transporters and subsequently distributed to various organelles, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may accumulate in the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules to modulate cellular processes.

Properties

IUPAC Name

7-bromohept-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h2H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYDYUQVALBGGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50335314
Record name 7-Bromo-1-heptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4117-09-3
Record name 7-Bromo-1-heptene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50335314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-1-heptene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 7-bromo-1-heptene used to modify the properties of cellulose ethers?

A1: this compound serves as a linker molecule in a two-step process to introduce new functional groups to cellulose ethers []. First, it reacts with ethyl cellulose, a commercially available cellulose ether, through its bromine atom. This reaction attaches a hept-6-enyl substituent onto the ethyl cellulose backbone. The terminal double bond of this substituent then acts as a "handle" in a subsequent olefin cross-metathesis reaction. This reaction allows for the incorporation of various electron-poor olefin substrates, such as acrylic acid and acrylate esters, onto the cellulose ether structure. This methodology allows for a controlled and versatile way to modify the properties of cellulose ethers for different applications.

Q2: What is the advantage of using this compound compared to other similar compounds in this specific research?

A2: The research paper compares the efficiency of different chain lengths for the ω-unsaturated alkyl handles []. They found that while allyl substituents showed low conversion, likely due to steric hindrance, both pent-4-enyl and hept-6-enyl substituents (derived from 5-bromo-1-pentene and this compound, respectively) resulted in good conversion rates for the olefin cross-metathesis reaction. Interestingly, longer handles like undec-10-enyl, while achieving high conversions, resulted in significantly slower reaction times. Therefore, this compound provided a good balance between reactivity and reaction kinetics for this specific application.

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